METHANONE](/img/structure/B5845294.png)
[4-(4-METHYLCYCLOHEXYL)PIPERAZINO](PHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHYLCYCLOHEXYL)PIPERAZINO(PHENYL)METHANONE: is a complex organic compound that features a piperazine ring substituted with a phenyl group and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLCYCLOHEXYL)PIPERAZINO(PHENYL)METHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to maximize yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(4-METHYLCYCLOHEXYL)PIPERAZINO(PHENYL)METHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-METHYLCYCLOHEXYL)PIPERAZINO(PHENYL)METHANONE has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is employed in the study of enzyme interactions and receptor binding .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anticancer and antimicrobial activities .
Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-METHYLCYCLOHEXYL)PIPERAZINO(PHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the modulation of neurotransmitter release and subsequent physiological effects.
Comparison with Similar Compounds
- 4-(7-chloroquinolin-4-yl)piperazino(phenyl)methanone
- (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole
Uniqueness: 4-(4-METHYLCYCLOHEXYL)PIPERAZINO(PHENYL)METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
[4-(4-methylcyclohexyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-7-9-17(10-8-15)19-11-13-20(14-12-19)18(21)16-5-3-2-4-6-16/h2-6,15,17H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSFNRQYYBUWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

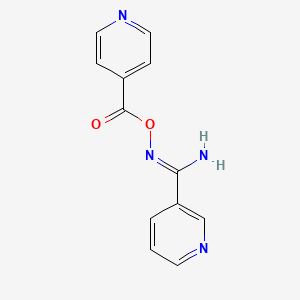
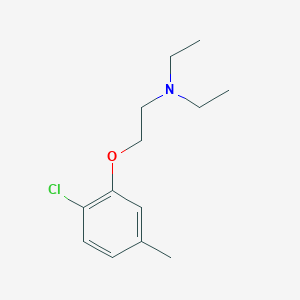
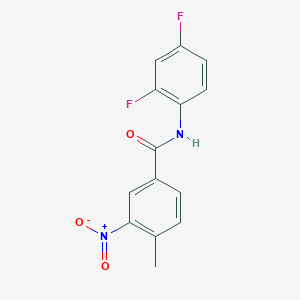
![2-ETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5845232.png)
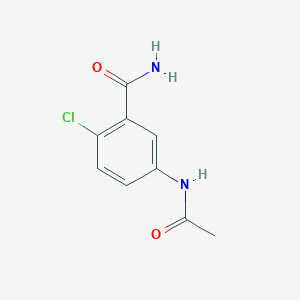
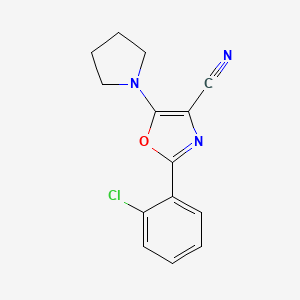
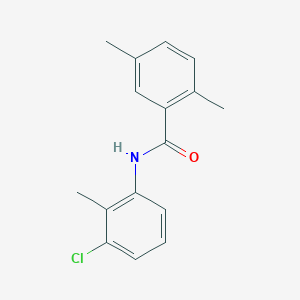
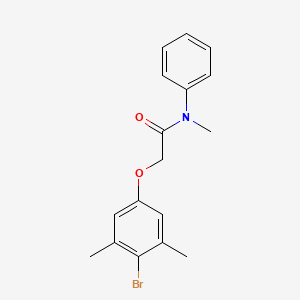
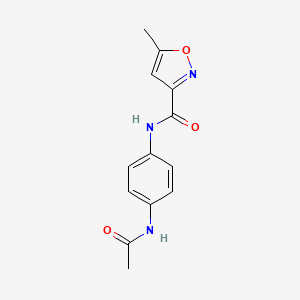
![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)
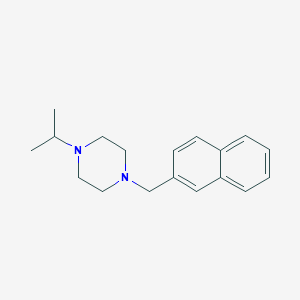
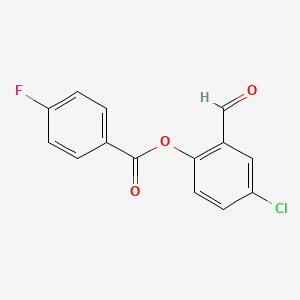
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)
